molecular formula C26H42O4 B13891670 Hexadecyl ferulate CAS No. 64190-80-3

Hexadecyl ferulate

Cat. No.: B13891670
CAS No.: 64190-80-3
M. Wt: 418.6 g/mol
InChI Key: ZISDTRGMDDVTKY-CZIZESTLSA-N
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Description

Hexadecyl ferulate is a derivative of ferulic acid, a phenolic compound known for its antioxidant properties. The compound is formed by esterifying ferulic acid with hexadecanol, resulting in a molecule that combines the beneficial properties of ferulic acid with the lipophilic characteristics of hexadecanol. This combination enhances its ability to penetrate biological membranes, making it a promising candidate for various applications in medicine, biology, and industry .

Preparation Methods

Hexadecyl ferulate can be synthesized through several methods, with Steglich esterification being one of the most common. This method involves the reaction of ferulic acid with hexadecanol in the presence of a dehydrating agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically yields a high percentage of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, enzymatic methods using feruloyl esterases have been explored for more environmentally friendly production .

Chemical Reactions Analysis

Hexadecyl ferulate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group in this compound can be oxidized to form quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide.

Major Products:

Scientific Research Applications

Hexadecyl ferulate has a wide range of applications in scientific research:

Mechanism of Action

Hexadecyl ferulate exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl group donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it can modulate various signaling pathways involved in inflammation and cell survival, including the PI3K/AKT and MAPK pathways .

Comparison with Similar Compounds

Hexadecyl ferulate is unique due to its combination of lipophilic and antioxidant properties. Similar compounds include:

Properties

CAS No.

64190-80-3

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

hexadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-26(28)20-18-23-17-19-24(27)25(22-23)29-2/h17-20,22,27H,3-16,21H2,1-2H3/b20-18+

InChI Key

ZISDTRGMDDVTKY-CZIZESTLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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